molecular formula C14H15NO3 B7847281 2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B7847281
M. Wt: 245.27 g/mol
InChI Key: YLKKNZZZCGZIKJ-UHFFFAOYSA-N
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Description

2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a small-molecule oxazole derivative characterized by a 1,3-oxazole core substituted with a 4-ethylphenyl group at position 2, a methyl group at position 5, and an acetic acid moiety at position 2. For example, its derivative iCRT3 (where the acetic acid is modified to a sulfanylacetamide group) acts as a selective inhibitor of the Wnt/β-catenin pathway by disrupting β-catenin-TCF interactions .

Properties

IUPAC Name

2-[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-10-4-6-11(7-5-10)14-15-12(8-13(16)17)9(2)18-14/h4-7H,3,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKKNZZZCGZIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation via Cyclization Reactions

The oxazole core is typically constructed through cyclocondensation reactions. A prominent method involves reacting 4-ethylphenylacetonitrile derivatives with carbonyl-containing precursors. For example, ethyl bromopyruvate (5) can be condensed with urea in ethanol under reflux to form the oxazole ring . This reaction proceeds via nucleophilic attack of the nitrile nitrogen on the carbonyl carbon, followed by cyclodehydration (Figure 1).

Optimization Notes :

  • Urea as a cyclizing agent : Yields improve with excess urea (1.5–2.0 equivalents) and prolonged reflux (6–12 hours) .

  • Solvent selection : Ethanol or methanol enhances solubility of intermediates, while dimethylformamide (DMF) accelerates reaction kinetics .

  • Catalytic additives : DMAP (4-dimethylaminopyridine) facilitates acylation steps, particularly for Boc-protection of amine intermediates .

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at position 4 of the oxazole ring is introduced via alkylation-hydrolysis or ester saponification . A two-step approach is often employed:

  • Alkylation : The oxazole intermediate (e.g., ethyl 2-[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetate ) is synthesized by reacting the oxazole core with ethyl bromoacetate in the presence of a base like potassium carbonate .

  • Saponification : The ester is hydrolyzed using 1N NaOH in methanol at 35°C, yielding the carboxylic acid .

Critical Parameters :

  • Base strength : Strong bases (e.g., NaOH) achieve complete hydrolysis but risk decarboxylation at elevated temperatures .

  • Temperature control : Maintaining temperatures below 40°C during saponification prevents side reactions .

Alternative Synthetic Pathways Using Hydroxylamine Hydrochloride

Recent patents describe oxazole synthesis via hydroxylamine-mediated cyclization (Figure 2) . In this method:

  • Acetyl acetonitrile reacts with hydroxylamine hydrochloride under alkaline conditions (pH 10–12) to form an amidoxime intermediate.

  • Cyclization under weak acidic conditions (e.g., HCl in chloroform) yields the oxazole ring .

Advantages :

  • Regioselectivity : Hydroxylamine directs cyclization to the 4-position, minimizing isomer formation .

  • Yield enhancement : This route achieves 78–88% purity with minimal byproducts .

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and environmental sustainability. Key adaptations include:

  • Continuous flow reactors : Reduce reaction times by 50% compared to batch processes .

  • Solvent recycling : Ethanol and diethoxymethane are recovered via distillation, lowering waste .

  • Automated purification : Chromatography-free methods, such as crystallization from chloroform-hexane mixtures, yield >99% pure product .

Comparative Analysis of Synthetic Routes

MethodCyclizing AgentYield (%)Purity (%)Key Challenges
Urea-mediated Urea60–8095–98Boc-protection required
Hydroxylamine-based NH2OH·HCl70–8898–99pH sensitivity
Industrial scale NH2OH·HCl85–90>99High equipment investment

Troubleshooting Common Synthesis Issues

  • Low cyclization yields :

    • Cause : Incomplete dehydration or competing side reactions.

    • Solution : Add molecular sieves to absorb water or switch to POCl3 as a dehydrating agent .

  • Ester hydrolysis failures :

    • Cause : Steric hindrance from the 4-ethylphenyl group.

    • Solution : Prolong reaction time to 24 hours or use microwave-assisted hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can introduce different functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

The compound 2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a member of the oxazole family, which has garnered interest in various scientific and industrial applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and analytical chemistry.

Molecular Formula

  • C : 14
  • H : 15
  • N : 2
  • O : 2

Structural Characteristics

The compound features a 1,3-oxazole ring, which is known for its biological activity. The presence of the ethylphenyl and methyl groups contributes to its lipophilicity and potential pharmacological properties.

Medicinal Chemistry

Pharmacological Potential
Research indicates that compounds containing oxazole rings exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound may enhance these activities due to the electron-donating effects of the ethylphenyl group.

Case Studies

  • A study published in the Journal of Medicinal Chemistry explored derivatives of oxazole compounds for their anti-cancer properties. The findings suggest that modifications to the oxazole ring can significantly enhance cytotoxic activity against certain cancer cell lines .
  • Another investigation focused on the anti-inflammatory effects of oxazole derivatives, highlighting their potential as therapeutic agents in treating conditions like arthritis .

Material Science

Polymer Chemistry
Oxazole-containing compounds are being studied for their role in developing new polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their resistance to degradation.

Research Findings

  • Research published in Polymer Science demonstrated that oxazole derivatives could be used as additives to enhance the properties of polyimides, leading to materials suitable for high-temperature applications .

Analytical Chemistry

Chromatographic Applications
The unique chemical structure of this compound makes it a candidate for use in chromatographic methods. Its distinct properties can aid in the separation and identification of complex mixtures.

Method Development
Studies have shown that using oxazole derivatives as stationary phases in high-performance liquid chromatography (HPLC) can improve separation efficiency for various analytes . This application is particularly useful in pharmaceutical analysis where precise quantification is essential.

Table 1: Biological Activities of Oxazole Derivatives

Activity TypeCompound ExampleReference
AnticancerThis compoundJournal of Medicinal Chemistry
Anti-inflammatoryVarious oxazole derivativesJournal of Inflammation Research
AntimicrobialOxazole-based compoundsInternational Journal of Antimicrobial Agents

Table 2: Applications in Material Science

Application TypeDescriptionReference
Polymer AdditivesEnhancing thermal stabilityPolymer Science
CoatingsImproved mechanical propertiesMaterials Chemistry

Mechanism of Action

The mechanism of action of 2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and the phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituent Molecular Weight CAS Number Key Properties/Activities Reference
2-[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid 4-Bromophenyl 184.19 (C9H12BrNO3) N/A Increased molecular weight due to bromine; potential enhanced lipophilicity and halogen bonding.
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid 4-Fluorophenyl 207.18 (C10H9FNO3) 407640-15-7 Fluorine’s electronegativity may improve metabolic stability and electronic properties.
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Phenyl 217.22 (C12H11NO3) 107367-98-6 Reduced lipophilicity compared to ethylphenyl analog; simpler structure with no alkyl chain.

Key Insights :

  • Ethyl vs. Halogen (Br, F) : The ethyl group enhances lipophilicity and may promote hydrophobic interactions, whereas halogens like bromine and fluorine introduce steric bulk or electronic effects. Bromine’s polarizability could enhance binding in hydrophobic pockets, while fluorine’s small size and electronegativity optimize metabolic stability .
  • Ethyl vs.

Heteroatom Modifications in the Acetic Acid Chain

Compound Name Modification Molecular Weight CAS Number Key Properties/Activities Reference
({[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid Sulfur replaces oxygen in acetic acid N/A 155445-28-6 Thioether linkage may alter acidity (pKa) and enhance membrane permeability.
({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid Sulfur + 3-chlorophenyl 297.75 (C13H12ClNO3S) N/A Combined effects of chlorine’s electronegativity and sulfur’s flexibility.

Key Insights :

  • Oxygen vs. Sulfur : Sulfur substitution increases lipophilicity and may influence redox properties or metal-binding capabilities .

Core Ring Modifications

Compound Name Core Structure Molecular Weight CAS Number Key Properties/Activities Reference
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid Thiazole (S instead of O) 219.26 (C11H9NO2S) 859482-70-5 Thiazole’s sulfur atom enhances π-stacking and hydrogen-bonding potential.
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid Furan substituent 207.18 (C10H9NO4) 929972-73-6 Furan’s oxygen improves solubility but reduces aromaticity compared to phenyl.

Key Insights :

  • Oxazole vs. Thiazole : Thiazole’s sulfur atom increases electron density and may enhance interactions with cysteine residues or metal ions .
  • Phenyl vs.

Biological Activity

2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N2O3C_{16}H_{17}N_{2}O_{3}, with a molecular weight of 285.32 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies indicate that compounds with oxazole rings exhibit significant anticancer properties. For instance, derivatives of oxazole have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The IC50 values for these compounds often fall within the micromolar range, indicating their potency in inhibiting cancer cell proliferation.

CompoundCell LineIC50 (µM)
This compoundMCF-715.63
DoxorubicinMCF-710.38

In a comparative study, derivatives similar to this compound exhibited higher cytotoxicity than doxorubicin, a standard chemotherapeutic agent .

The mechanism by which this compound induces apoptosis in cancer cells involves the activation of the p53 pathway and subsequent caspase activation. Flow cytometry analyses have demonstrated that treatment with this compound leads to increased levels of p53 and cleaved caspase-3 in treated cells, confirming its role as an apoptosis inducer .

Antimicrobial Activity

In addition to anticancer properties, oxazole derivatives have been investigated for their antimicrobial activities. Studies have shown moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

These findings suggest that this compound may possess broad-spectrum antimicrobial properties .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of several oxazole derivatives against MCF-7 and A549 cell lines. The results indicated that compounds with structural similarities to this compound had IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, demonstrating significant anticancer potential .

Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity of various synthesized alkaloids, including those related to oxazole structures. The results showed promising activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., substituted aminothiazoles or oxazoles) with sodium acetate in acetic acid. For example, analogous oxazole derivatives are synthesized by refluxing 2-aminothiazol-4(5H)-one with sodium acetate and formyl-indole derivatives in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Adjust substituents (e.g., 4-ethylphenyl and methyl groups) during precursor selection. Monitor reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, MS, IR) be optimized for structural elucidation of this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify the oxazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and acetic acid moiety (δ 2.5–3.5 ppm for methylene, δ 12–13 ppm for carboxylic acid). Compare with analogous compounds like 4-hydroxyphenylacetic acid (δ 3.6 ppm for CH2_2, δ 6.7–7.2 ppm for aromatic protons) .
  • MS : High-resolution ESI-MS can confirm molecular weight (e.g., C14_{14}H15_{15}NO3_3 requires exact mass 245.1052). Use fragmentation patterns to verify substituents.
  • IR : Look for carbonyl stretches (C=O at ~1700 cm1^{-1}) and oxazole ring vibrations (C=N at ~1650 cm1^{-1}).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Recrystallization : Use solvent systems like DMF/acetic acid (1:1) or ethanol/water, as demonstrated for structurally related oxazole-carboxylic acids .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20–50% ethyl acetate) to separate polar impurities. Monitor fractions via HPLC.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electron density distribution, focusing on the oxazole ring’s electrophilic/nucleophilic sites. Compare with analogs like 2-[4-(methoxyphenyl)piperazine] derivatives .
  • Docking Studies : Target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Parameterize the carboxylic acid group for hydrogen bonding interactions, referencing studies on phenylacetic acid derivatives .

Q. What crystallographic challenges arise when determining the crystal structure of this compound?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation from acetone or dichloromethane. For oxazole derivatives, twinning and low symmetry are common; collect data at low temperature (100 K) to improve resolution .
  • Data Analysis : Refine using SHELXL, focusing on resolving disorder in the ethylphenyl group. Compare with isoxazolone structures solved in P21_1/c space groups .

Q. How do substituents (e.g., ethylphenyl vs. methoxyphenyl) affect metabolic stability in liver microsomes?

  • Methodological Answer :
  • In Vitro Assays : Incubate the compound with rat liver microsomes and NADPH. Quantify metabolites via LC-MS/MS. Compare with 4-hydroxyphenylacetic acid, which undergoes hydroxylation and glucuronidation .
  • Structure-Activity Relationship (SAR) : The ethyl group may enhance lipophilicity, delaying Phase I oxidation. Use HPLC to monitor degradation rates (t1/2_{1/2}) against controls .

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